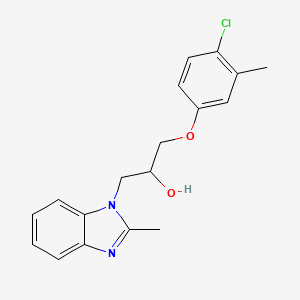
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a chlorinated phenoxy group, and a propanol moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Chlorination of the Phenoxy Group: The chlorination of the phenoxy group is achieved by reacting the phenol derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves the coupling of the chlorinated phenoxy compound with the benzimidazole derivative in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenoxy)-3-(1H-benzimidazol-1-yl)propan-2-ol
- 1-(4-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
- 1-(4-chloro-3-methylphenoxy)-3-(1H-benzimidazol-1-yl)propan-2-ol
Uniqueness
1-(4-chloro-3-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chlorinated phenoxy group and the benzimidazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H19ClN2O2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-9-15(7-8-16(12)19)23-11-14(22)10-21-13(2)20-17-5-3-4-6-18(17)21/h3-9,14,22H,10-11H2,1-2H3 |
InChI Key |
ARRLWXAGSSBRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















